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molecular formula C11H9NO3 B1399321 6-Methoxyisoquinoline-3-carboxylic acid CAS No. 224321-69-1

6-Methoxyisoquinoline-3-carboxylic acid

Cat. No. B1399321
M. Wt: 203.19 g/mol
InChI Key: SFEQSLNFFNHBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893267B2

Procedure details

0.25 g (17% in 4 steps) 7-methoxy-isoquinoline-3-carboxylic acid was prepared according to procedure described for the synthesis of 6-methoxy-isoquinoline-3-carboxylic acid (in Example 294) starting from 2.0 g (6.8 mmol) of boc-7-hydroxy-tetrahydroisoquinoline carboxylic acid using 179 mg (0.824 mmol). LCMS: 204 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
boc-7-hydroxy-tetrahydroisoquinoline carboxylic acid
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[N:8][C:7]([C:13]([OH:15])=[O:14])=[CH:6]2.[C:16](C1(C(O)=O)C2C(=CC=C(O)C=2)CCN1)(OC(C)(C)C)=[O:17]>>[CH3:16][O:17][C:12]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([C:13]([OH:15])=[O:14])[N:8]=[CH:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=C(N=CC2=CC1)C(=O)O
Step Two
Name
boc-7-hydroxy-tetrahydroisoquinoline carboxylic acid
Quantity
2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C1(NCCC2=CC=C(C=C12)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=C(N=CC2=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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